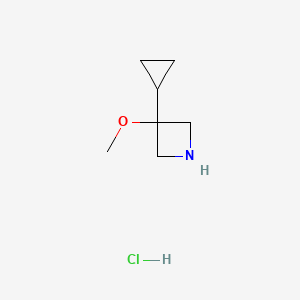
3-Cyclopropyl-3-methoxyazetidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-3-methoxyazetidine hydrochloride is an organic compound with the molecular formula C7H14ClNO. It is known for its stability and good solubility in solvents . This compound is of interest in various scientific fields due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of 3-Cyclopropyl-3-methoxyazetidine hydrochloride typically involves the reaction of cyclopropylamine with methoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
3-Cyclopropyl-3-methoxyazetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles like halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired reaction. Major products formed from these reactions include cyclopropyl ketones, alcohols, and substituted azetidines.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropyl-3-methoxyazetidine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Wirkmechanismus
The mechanism of action of 3-Cyclopropyl-3-methoxyazetidine hydrochloride involves its interaction with specific molecular targets, such as GABA receptors. By binding to these receptors, it can modulate their activity, leading to potential therapeutic effects in the treatment of cognitive disorders. The exact pathways and molecular interactions are still under investigation, but its central nervous system activity is of particular interest .
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropyl-3-methoxyazetidine hydrochloride can be compared with other similar compounds such as:
3-Methoxyazetidine hydrochloride: Similar in structure but lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.
Cyclopropylamine derivatives: These compounds share the cyclopropyl group but differ in other substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its combination of the cyclopropyl and methoxy groups, which confer distinct chemical and biological characteristics.
Eigenschaften
Molekularformel |
C7H14ClNO |
|---|---|
Molekulargewicht |
163.64 g/mol |
IUPAC-Name |
3-cyclopropyl-3-methoxyazetidine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-9-7(4-8-5-7)6-2-3-6;/h6,8H,2-5H2,1H3;1H |
InChI-Schlüssel |
NTNCBVJTPUTKRU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CNC1)C2CC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(6-Hydroxy-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B15303081.png)
![2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol hydrochloride](/img/structure/B15303083.png)
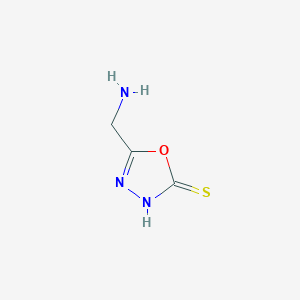

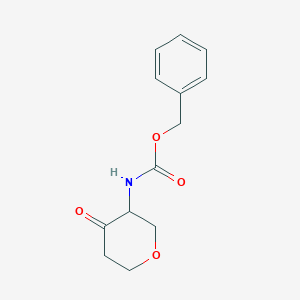

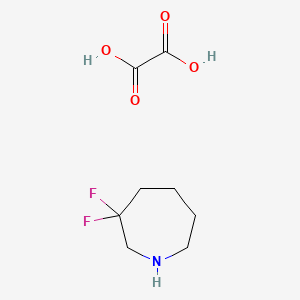
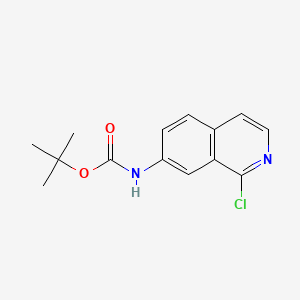


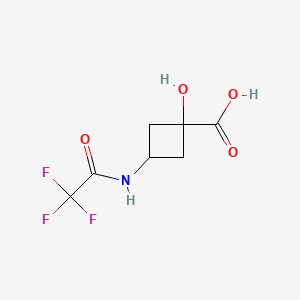


![[3-(Difluoromethyl)-3-methoxycyclobutyl]methanol](/img/structure/B15303181.png)
